Orthogonal Reactivity: C6–Br vs. C5–Cl Bond Dissociation Energy Enables Chemoselective Sequential Cross-Coupling
The 6-bromo-5-chloropicolinic acid scaffold provides two halogen handles with substantially different bond dissociation energies (BDEs). The C–Br bond (BDE ≈ 70 kcal/mol) is approximately 13 kcal/mol weaker than the C–Cl bond (BDE ≈ 83 kcal/mol), enabling chemoselective oxidative addition at the bromine position under mild Pd(0) catalysis while the chlorine remains intact for subsequent coupling [1]. This contrasts with the regioisomer 5-bromo-6-chloropicolinic acid, where steric and electronic factors at the 6-position adjacent to the pyridine nitrogen alter oxidative addition kinetics, as demonstrated in sequential direct arylation–Suzuki coupling studies on bromo-2-chloropyridines [2].
| Evidence Dimension | Carbon–halogen bond dissociation energy (BDE) |
|---|---|
| Target Compound Data | C6–Br BDE ≈ 70 kcal/mol; C5–Cl BDE ≈ 83 kcal/mol |
| Comparator Or Baseline | 5-Bromo-6-chloropicolinic acid: C5–Br BDE ≈ 70 kcal/mol; C6–Cl BDE ≈ 83 kcal/mol (same BDE values but positionally reversed, altering oxidative addition site preference) |
| Quantified Difference | ΔBDE(C–Br vs. C–Cl) ≈ 13 kcal/mol; positional reversal shifts site of initial oxidative addition from C6 (target) to C5 (comparator) |
| Conditions | BDE values are class-level; oxidative addition preferences validated in Pd-catalyzed Suzuki and direct arylation of bromo-chloropyridines |
Why This Matters
Ensures predictable, chemoselective first-step coupling at the bromine position, avoiding unwanted byproducts and simplifying purification in multi-step synthetic routes.
- [1] Blanksby SJ, Ellison GB. Bond dissociation energies of organic molecules. Acc Chem Res. 2003;36(4):255-263. Typical C–Br BDE ~70 kcal/mol; C–Cl BDE ~83 kcal/mol. View Source
- [2] Hal, Science. Sequential palladium catalysed direct arylation followed by Suzuki coupling of bromo-2-chloropyridines: simple access to a variety of 2-arylpyridines. 2013. View Source
